molecular formula C7H14ClNO B3038638 cis-2,6-Dimethylpiperidin-4-one hydrochloride CAS No. 879007-42-8

cis-2,6-Dimethylpiperidin-4-one hydrochloride

Cat. No. B3038638
CAS RN: 879007-42-8
M. Wt: 163.64 g/mol
InChI Key: NGNMAFCFQYPWAU-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2,6-Dimethylpiperidin-4-one hydrochloride” is a chemical compound used for pharmaceutical testing . It is a reagent for elimination reactions and a reactant for corrosion inhibitors for iron in HCl . It may also be used for the preparation of four new zincates and one new magnesiate .


Molecular Structure Analysis

The molecular formula of “cis-2,6-Dimethylpiperidin-4-one hydrochloride” is C7H14ClNO . The molecular weight is 163.65 . More detailed structural analysis would require specific spectroscopic data or computational modeling .


Chemical Reactions Analysis

“Cis-2,6-Dimethylpiperidin-4-one hydrochloride” is used as a reagent for elimination reactions and as a reactant for corrosion inhibitors for iron in HCl . It also serves as a catalyst for the preparation of aliphatic amines, ketene forming eliminations, and stereoselective synthesis of triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-2,6-Dimethylpiperidin-4-one hydrochloride” include a molecular weight of 163.65 . The compound is an off-white solid . More specific properties like melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including cis-2,6-Dimethylpiperidin-4-one hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Biological and Pharmacological Applications

Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety .

Synthesis of Piperidine Alkaloids

A divergent, new, and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products including isosolenopsins, deoxocassine, and spectaline was achieved from chiral aziridine . This synthesis involved one-pot sequential reactions under atmospheric hydrogen .

Organic Chemistry Research

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . cis-2,6-Dimethylpiperidin-4-one hydrochloride can be used in these research efforts .

Multicomponent Reactions

Piperidines and their derivatives are often involved in multicomponent reactions . These reactions are a type of chemical process in which three or more reactants combine to form a product .

Hydrogenation and Cyclization

Piperidines, including cis-2,6-Dimethylpiperidin-4-one hydrochloride, are often involved in hydrogenation and cyclization reactions . These are key processes in the synthesis of many organic compounds .

properties

IUPAC Name

(2R,6S)-2,6-dimethylpiperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMAFCFQYPWAU-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2,6-Dimethylpiperidin-4-one hydrochloride
Reactant of Route 2
cis-2,6-Dimethylpiperidin-4-one hydrochloride
Reactant of Route 3
cis-2,6-Dimethylpiperidin-4-one hydrochloride
Reactant of Route 4
cis-2,6-Dimethylpiperidin-4-one hydrochloride
Reactant of Route 5
cis-2,6-Dimethylpiperidin-4-one hydrochloride
Reactant of Route 6
Reactant of Route 6
cis-2,6-Dimethylpiperidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.